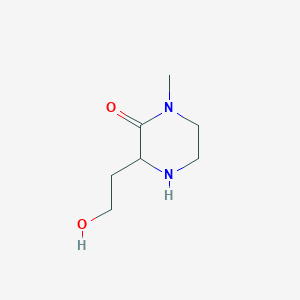![molecular formula C25H21ClN2O5S B2607262 1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941912-85-2](/img/structure/B2607262.png)
1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C25H21ClN2O5S and its molecular weight is 496.96. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of spiro[indoline-3,2'-thiazolidine] derivatives involves cyclocondensation reactions of isatin-3-imines with α-mercaptoacids, showcasing the chemical versatility and potential for structural modification of these compounds. Studies have detailed synthetic pathways yielding spiro derivatives with diverse substituents, demonstrating their structural variety and the influence of different functional groups on their properties (Rajopadhye & Popp, 1987).
Antimicrobial and Antifungal Activities
Research on spiro[indoline-3,2'-thiazolidine] derivatives has also highlighted their antimicrobial and antifungal potentials. The modification of these compounds through alkylation under Phase-Transfer-Catalysis and conversion to corresponding thiones has been shown to enhance their antimicrobial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Dandia, Kaur, & Singh, 1993).
Anticancer and Antileukemic Activities
Certain spiro[indoline-3,2'-thiazolidine]-2,4'-diones exhibit promising antileukemic activity, as evidenced by their effectiveness in leukemia screen tests. This highlights their potential as frameworks for developing novel antileukemic therapies. Additionally, their anticancer activities have been evaluated, with specific derivatives showing significant effects against various cancer cell lines, underlining their potential in cancer research and therapy (Rajopadhye & Popp, 1987; Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).
Antioxidant Activities
The introduction of fluorinated groups and other substituents into the spiro[indoline-3,2'-thiazolidine] framework has been explored for enhancing antioxidant activities. These modifications aim at developing compounds with potential therapeutic applications in conditions associated with oxidative stress (Ali & Abdel-Rahman, 2014).
Corrosion Inhibition
Spiro[indoline-3,2'-thiazolidine] derivatives have also been investigated for their corrosion inhibition properties, particularly on steel surfaces in acidic environments. This application is crucial for industries seeking cost-effective and efficient methods to prevent metal corrosion, further demonstrating the versatility of these compounds (Yadav, Sarkar, & Purkait, 2015).
Propriétés
IUPAC Name |
1'-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-33-19-13-11-18(12-14-19)28-23(29)16-34(31,32)25(28)20-8-4-6-10-22(20)27(24(25)30)15-17-7-3-5-9-21(17)26/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHWCABZIWIOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

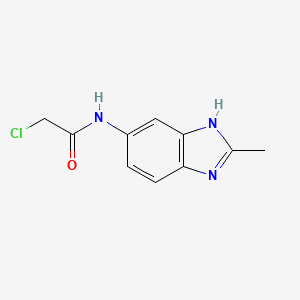
![2-(2-chlorophenyl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B2607180.png)
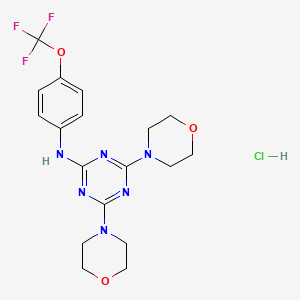
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone](/img/structure/B2607185.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2607186.png)
![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide](/img/structure/B2607188.png)
![4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2607190.png)
![3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2607192.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)
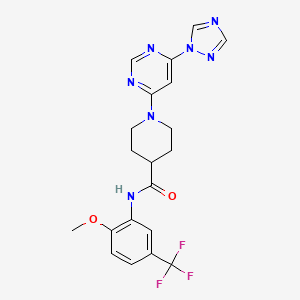
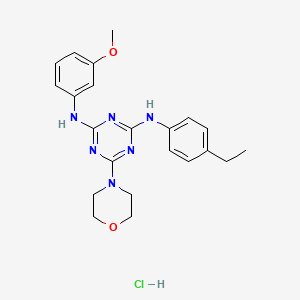
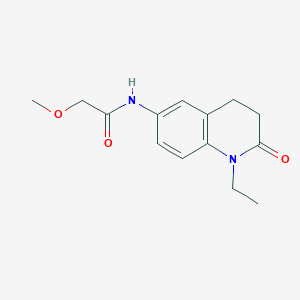
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)
